1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride
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Overview
Description
Preparation Methods
The preparation of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride typically involves a multi-step synthetic route. The process begins with the synthesis of the benzodiazole core, followed by the introduction of the decyloxy and oxoethyl groups. The final step involves the methylation of the benzodiazole nitrogen and the formation of the chloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoethyl groups to hydroxyl groups.
Substitution: The decyloxy groups can be substituted with other alkoxy groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride can be compared with other similar compounds, such as:
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium bromide: Similar structure but different counterion.
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-ethyl-1H-1,3-benzodiazol-3-ium chloride: Similar structure but with an ethyl group instead of a methyl group.
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium iodide: Similar structure but different counterion. The uniqueness of this compound lies in its specific combination of functional groups and counterion, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4.ClH/c1-4-6-8-10-12-14-16-20-24-37-31(35)26-33-28(3)34(30-23-19-18-22-29(30)33)27-32(36)38-25-21-17-15-13-11-9-7-5-2;/h18-19,22-23H,4-17,20-21,24-27H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRQZZMOTWIDPN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN1C(=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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